molecular formula C10H10BNO2 B13438001 B-(2-Methyl-3-quinolinyl)boronic acid

B-(2-Methyl-3-quinolinyl)boronic acid

Cat. No.: B13438001
M. Wt: 187.00 g/mol
InChI Key: TWQIXLCYESNCMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(2-Methyl-3-quinolinyl)boronic acid typically involves the reaction of 2-methyl-3-quinoline with a boron-containing reagent. One common method is the direct borylation of the quinoline ring using a boronic acid or boronate ester under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: B-(2-Methyl-3-quinolinyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran, ethanol, or water.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols/Ketones: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of B-(2-Methyl-3-quinolinyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and enzyme inhibition. The boronic acid group interacts with specific molecular targets, such as serine residues in enzymes, leading to the formation of stable complexes that inhibit enzyme activity .

Comparison with Similar Compounds

  • 3-Quinolineboronic acid
  • (3-Quinolyl)boronic acid
  • Quinolin-3-ylboronic acid

Comparison: B-(2-Methyl-3-quinolinyl)boronic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline-based boronic acids, this compound may exhibit different binding affinities and reaction kinetics, making it suitable for specific applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(2-methylquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3

InChI Key

TWQIXLCYESNCMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1C)(O)O

Origin of Product

United States

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